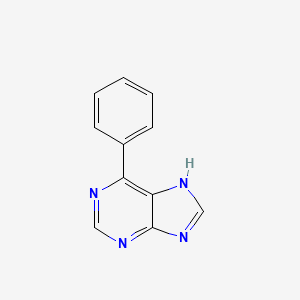![molecular formula C10H16O2S B11901248 Ethyl 6-thiaspiro[2.5]octane-1-carboxylate](/img/structure/B11901248.png)
Ethyl 6-thiaspiro[2.5]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-thiaspiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C10H16O2S and a molar mass of 200.29784 g/mol . This compound is characterized by its unique spiro structure, which includes a sulfur atom within the ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-thiaspiro[2.5]octane-1-carboxylate typically involves the reaction of a suitable thiol with an appropriate cyclic ketone under acidic or basic conditions. The reaction is followed by esterification to introduce the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-thiaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkyl or aryl derivatives.
Scientific Research Applications
Ethyl 6-thiaspiro[2.5]octane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-thiaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure and sulfur atom play a crucial role in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate: Similar structure but contains an oxygen atom instead of sulfur.
Ethyl 6-oxospiro[2.5]octane-1-carboxylate: Contains a ketone group instead of a sulfur atom.
Uniqueness
Ethyl 6-thiaspiro[2.5]octane-1-carboxylate is unique due to the presence of the sulfur atom within its spiro structure. This sulfur atom imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs .
Properties
Molecular Formula |
C10H16O2S |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
ethyl 6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O2S/c1-2-12-9(11)8-7-10(8)3-5-13-6-4-10/h8H,2-7H2,1H3 |
InChI Key |
ZXYYLWOJBRPCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


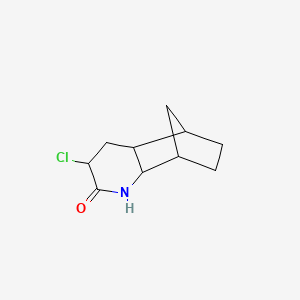
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)



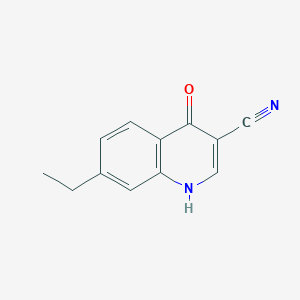
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
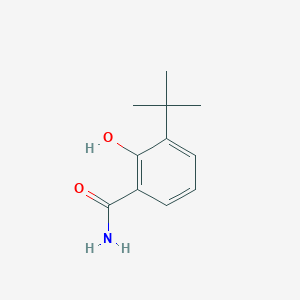
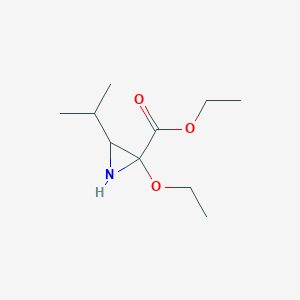
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)


![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
